molecular formula C8H10O2 B6193298 (2-cyclopropylfuran-3-yl)methanol CAS No. 2731010-65-2

(2-cyclopropylfuran-3-yl)methanol

Cat. No.: B6193298
CAS No.: 2731010-65-2
M. Wt: 138.2
InChI Key:
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Description

(2-cyclopropylfuran-3-yl)methanol is an organic compound that features a furan ring substituted with a cyclopropyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyclopropylfuran-3-yl)methanol typically involves the cyclopropylation of a furan derivative followed by the introduction of a methanol group. One common method involves the reaction of 2-furyl lithium with cyclopropyl bromide to form 2-cyclopropylfuran. This intermediate is then subjected to a reduction reaction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-cyclopropylfuran-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-cyclopropylfuran-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-cyclopropylfuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    (2-furyl)methanol: Lacks the cyclopropyl group, making it less sterically hindered.

    (2-cyclopropylfuran-3-yl)ethanol: Contains an ethanol group instead of methanol, affecting its reactivity and solubility.

    (2-cyclopropylfuran-3-yl)acetic acid:

Uniqueness

(2-cyclopropylfuran-3-yl)methanol is unique due to the presence of both a cyclopropyl group and a methanol group on the furan ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-cyclopropylfuran-3-yl)methanol involves the conversion of a cyclopropylfuran derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylfuran", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Sodium sulfate", "Magnesium sulfate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Cyclopropylfuran is reacted with sodium borohydride and methanol in the presence of hydrochloric acid to yield (2-cyclopropylfuran-3-yl)methanol.", "The crude product is then purified by extraction with sodium hydroxide and ethyl acetate.", "The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.", "The resulting product is then acetylated with acetic anhydride and sulfuric acid to yield the desired product.", "The product is purified by recrystallization from methanol." ] }

CAS No.

2731010-65-2

Molecular Formula

C8H10O2

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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